Product packaging for gamma-Carotene(Cat. No.:CAS No. 472-93-5)

gamma-Carotene

Cat. No.: B162403
CAS No.: 472-93-5
M. Wt: 536.9 g/mol
InChI Key: HRQKOYFGHJYEFS-BXOLYSJBSA-N
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Description

Gamma-Carotene is a naturally occurring tetraterpene carotenoid (C40H56) that serves as a key intermediate in the biosynthetic pathway of cyclized carotenoids in plants and some microorganisms . It is characterized by a chemical structure featuring one β-ionone ring and one open ψ-end group, which differentiates it from its more common counterparts, α-carotene and β-carotene . This structure is responsible for its function as a provitamin A carotenoid, as it can be converted to retinal in the body, though with lower efficiency than β-carotene . Researchers value this compound for its potent antioxidant activity, which involves the quenching of singlet oxygen and scavenging of free radicals, making it a compound of interest for studies on oxidative stress . In food science research, it is applied as a natural colorant in products like beverages, dairy, and baked goods . Its role extends to nutritional and clinical research, where it is investigated for its potential benefits in supporting cellular health and its correlation with reduced risks of certain chronic diseases . Furthermore, this compound is established as a biomarker for green and purple sulfur bacteria in geochemical and paleontological studies, helping to reconstruct past euxinic (anoxic and sulfidic) aquatic environments . In the cosmetics and personal care industry, it is studied for its skin-conditioning and antioxidant properties in formulations like anti-aging serums and creams . It is also used in animal feed research to enhance pigmentation in poultry and aquaculture species . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C40H56 B162403 gamma-Carotene CAS No. 472-93-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(1E,3E,5E,7E,9E,11E,13E,15E,17E,19E)-3,7,12,16,20,24-hexamethylpentacosa-1,3,5,7,9,11,13,15,17,19,23-undecaenyl]-1,3,3-trimethylcyclohexene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H56/c1-32(2)18-13-21-35(5)24-15-26-36(6)25-14-22-33(3)19-11-12-20-34(4)23-16-27-37(7)29-30-39-38(8)28-17-31-40(39,9)10/h11-12,14-16,18-20,22-27,29-30H,13,17,21,28,31H2,1-10H3/b12-11+,22-14+,23-16+,26-15+,30-29+,33-19+,34-20+,35-24+,36-25+,37-27+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRQKOYFGHJYEFS-BXOLYSJBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)CCC=C(C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C=C(\C)/CCC=C(C)C)/C)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H56
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70897429
Record name gamma-Carotene
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Molecular Weight

536.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

472-93-5
Record name γ-Carotene
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Record name gamma-Carotene
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Record name gamma-Carotene
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Record name .GAMMA.-CAROTENE
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Record name gamma-Carotene
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Biosynthetic Pathways of Gamma Carotene

Isoprenoid Precursor Synthesis: The MEP Pathway

The journey to gamma-carotene begins with the synthesis of universal five-carbon (C5) isoprenoid precursors. In plant plastids, where carotenoid biosynthesis occurs, this is accomplished via the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. wikipedia.orgaocs.org This pathway is distinct from the mevalonate (B85504) (MVA) pathway found in the cytoplasm of plants, animals, and fungi. wikipedia.orgnih.gov The MEP pathway commences with the condensation of pyruvate (B1213749) and glyceraldehyde-3-phosphate, catalyzed by 1-deoxy-D-xylulose 5-phosphate synthase (DXS). nih.govresearchgate.net A series of enzymatic reactions follows, ultimately producing the two essential isoprenoid building blocks: isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). nih.govnih.gov

EnzymeSubstrate(s)Product
DXS (1-deoxy-D-xylulose 5-phosphate synthase)Pyruvate, Glyceraldehyde 3-phosphate1-deoxy-D-xylulose 5-phosphate (DXP)
DXR (DXP reductoisomerase)DXP2-C-methyl-D-erythritol 4-phosphate (MEP)
IspD (CDP-ME synthetase)MEP, CTP4-diphosphocytidyl-2-C-methyl-D-erythritol (CDP-ME)
IspE (CDP-ME kinase)CDP-ME4-diphosphocytidyl-2-C-methyl-D-erythritol-2-phosphate (CDP-MEP)
IspF (MEcPP synthase)CDP-MEP2-C-methyl-D-erythritol-2,4-cyclodiphosphate (MEcPP)
IspG (HMBPP synthase)MEcPP(E)-4-hydroxy-3-methyl-but-2-enyl diphosphate (HMBPP)
IspH (HMBPP reductase)HMBPPIsopentenyl diphosphate (IPP), Dimethylallyl diphosphate (DMAPP)

Geranylgeranyl Diphosphate (GGPP) Formation

Geranylgeranyl diphosphate (GGPP) is the direct C20 precursor for all carotenoids. frontiersin.orgnih.gov Its formation is catalyzed by the enzyme GGPP synthase (GGPPS), which assembles one molecule of DMAPP with three molecules of IPP through sequential head-to-tail condensations. nih.govfrontiersin.org GGPP stands at a critical metabolic fork, as it is also the precursor for other essential plastidial isoprenoids, including chlorophylls (B1240455), tocopherols (B72186) (Vitamin E), and gibberellins. oup.compnas.org The channeling of GGPP specifically toward carotenoid synthesis is therefore a key regulatory point, controlled in part by the direct interaction of GGPPS with the first enzyme of the carotenoid-specific pathway, phytoene (B131915) synthase. nih.gov

Early Carotenoid Pathway Intermediates Leading to Lycopene (B16060)

With the synthesis of GGPP, the pathway enters the dedicated carotenoid biosynthesis route. The subsequent steps involve the formation of the first C40 carotenoid, phytoene, followed by a series of modifications to produce the red, linear carotenoid, lycopene.

Phytoene Synthase (PSY)-Mediated Condensation

The first committed step in the carotenoid biosynthesis pathway is the head-to-head condensation of two molecules of GGPP to form the colorless C40 hydrocarbon, 15-cis-phytoene (B30313). frontiersin.orgnih.gov This reaction is catalyzed by phytoene synthase (PSY), which is widely regarded as the primary rate-limiting enzyme in carotenogenesis. nih.govfrontiersin.org The bifunctional enzyme first dimerizes the two GGPP molecules to create the intermediate prephytoene diphosphate, which is then converted to 15-cis-phytoene. frontiersin.orgebi.ac.uk The activity of PSY effectively governs the total metabolic flux into the carotenoid pathway. nih.gov

Desaturation and Isomerization Reactions

The conversion of the colorless 15-cis-phytoene into the vibrant red all-trans-lycopene is a complex process in plants and cyanobacteria, requiring four distinct enzymes to introduce four new double bonds and rearrange the stereochemistry of others. aocs.orgfrontiersin.org This sequence, sometimes called the poly-cis pathway, proceeds as follows:

Phytoene Desaturase (PDS): This enzyme introduces two double bonds into 15-cis-phytoene, leading to the formation of 9,15,9′-tri-cis-ζ-carotene. frontiersin.orgresearchgate.net

ζ-Carotene Isomerase (Z-ISO): The central cis-double bond at the C15 position is isomerized to a trans-configuration by Z-ISO, yielding 9,9′-di-cis-ζ-carotene. frontiersin.orgresearchgate.net

ζ-Carotene Desaturase (ZDS): ZDS introduces two more double bonds at the C7 and C7′ positions, resulting in the formation of 7,9,9′,7′-tetra-cis-lycopene (prolycopene). researchgate.netresearchgate.net

Carotenoid Isomerase (CRTISO): Finally, CRTISO catalyzes the isomerization of the remaining cis-double bonds to their all-trans configuration, producing the final, fully conjugated, linear molecule: all-trans-lycopene. aocs.orgfrontiersin.org

EnzymeSubstrateProduct
Phytoene Desaturase (PDS) 15-cis-Phytoene9,15,9′-tri-cis-ζ-carotene
ζ-Carotene Isomerase (Z-ISO) 9,15,9′-tri-cis-ζ-carotene9,9′-di-cis-ζ-carotene
ζ-Carotene Desaturase (ZDS) 9,9′-di-cis-ζ-carotene7,9,9′,7′-tetra-cis-lycopene (Prolycopene)
Carotenoid Isomerase (CRTISO) 7,9,9′,7′-tetra-cis-lycopeneall-trans-Lycopene

Enzymatic Cyclization of Lycopene to this compound

The formation of all-trans-lycopene marks a crucial branch point in the pathway. aocs.org The linear molecule can now undergo cyclization at one or both of its ends, a process that dictates whether the final products will be α- or β-carotene derivatives. The synthesis of this compound represents the first step down the β-carotene branch.

Lycopene β-Cyclase (LCYB) Mechanisms

This compound (β,ψ-carotene) is formed through the action of the enzyme Lycopene β-cyclase (LCYB). oup.complos.org This enzyme catalyzes the formation of a β-ionone ring at one of the ψ (psi) or acyclic ends of the lycopene molecule. frontiersin.orgbiorxiv.org This initial cyclization reaction converts the linear lycopene into the monocyclic this compound. frontiersin.org

The LCYB enzyme is capable of acting a second time on the remaining open ψ-end of this compound, which would add a second β-ring and form the bicyclic β-carotene. frontiersin.orgbiorxiv.org Therefore, this compound exists as a necessary intermediate in the LCYB-mediated synthesis of β-carotene from lycopene. frontiersin.orgoup.com The accumulation of this compound itself depends on the relative activities and substrate specificities of the cyclases present in a specific tissue or organism.

Alternative Cyclase Activities in Specific Microorganisms

While the cyclization of lycopene is a fundamental step in the formation of cyclic carotenoids, the specific enzymes and their activities can vary significantly among different microorganisms, leading to the production of this compound through distinct mechanisms. In some lower fungi, such as those belonging to the Chytridiomycota and Blastocladiomycota, this compound accumulates as the primary monocyclic carotenoid. nih.gov This is attributed to a modified lycopene cyclase that catalyzes the formation of only a single beta-ionone (B89335) ring at one end of the linear lycopene molecule. nih.gov

In the bacterium Deinococcus radiodurans, a specific type of lycopene cyclase known as CrtLm is responsible for the synthesis of this compound. frontiersin.org This enzyme selectively interacts with lycopene and performs an asymmetric cyclization, producing this compound. This action is distinct from other lycopene cyclases (CrtY-type) that typically cyclize both ends of the lycopene molecule to form beta-carotene (B85742) directly. frontiersin.org

Research into cyanobacteria has identified another family of lycopene cyclases. In cyanobacteria such as Synechococcus sp. PCC 7002, genes designated as CruA and CruP have been identified. mdpi.com When expressed in an E. coli strain engineered to produce lycopene, the primary product of the enzymatic activity of CruA is this compound. mdpi.com This indicates a specialized cyclase function geared towards the production of this specific monocyclic carotenoid. mdpi.com

Microorganism/GroupEnzyme/GeneKey Cyclase Characteristic
Lower Fungi (e.g., Chytridiomycota)Modified Lycopene CyclaseCatalyzes the formation of only one ionone (B8125255) ring, leading to the accumulation of monocyclic γ-carotene. nih.gov
Deinococcus radioduransCrtLm (Lycopene Cyclase)Performs an asymmetric cyclization of lycopene to selectively produce γ-carotene. frontiersin.org
Cyanobacteria (e.g., Synechococcus sp.)CruA / CruPPrimarily yields γ-carotene when acting on a lycopene substrate. mdpi.com

This compound as a Precursor for Downstream Carotenoids

This compound is a critical intermediate compound in the biosynthesis of various other carotenoids. Its structure, featuring one cyclized beta-ring and one open psi-end, makes it a branch-point metabolite that can be directed into several different biosynthetic routes.

Conversion to Beta-Carotene

The most direct and well-documented metabolic fate of this compound is its conversion to the bicyclic carotenoid, beta-carotene. This transformation involves a second cyclization event at the open psi-end of the this compound molecule, forming a second beta-ring. This reaction is also catalyzed by a lycopene cyclase. researchgate.netmdpi.com

In many fungi, a single bifunctional enzyme is responsible for both the creation of this compound and its subsequent conversion to beta-carotene.

Neurospora crassa : This fungus possesses a bifunctional enzyme called al-2, which acts as both a phytoene synthase and a lycopene cyclase. Its cyclase activity first converts lycopene into this compound and then catalyzes the second cyclization of this compound to yield beta-carotene. uniprot.org

Xanthophyllomyces dendrorhous : In this yeast, the gene crtYB encodes a bifunctional protein that exhibits both phytoene synthase and lycopene cyclase activities. mdpi.com The lycopene cyclase function of this enzyme is responsible for converting lycopene into this compound and subsequently into beta-carotene. researchgate.netmdpi.com

OrganismPrecursorEnzyme/GeneProduct
Neurospora crassaγ-Caroteneal-2β-Carotene
Xanthophyllomyces dendrorhousγ-CaroteneCrtYBβ-Carotene

Transformations to Other Carotenoids in Microbes

Beyond its role as a direct precursor to beta-carotene, this compound serves as a key branch-point intermediate for the synthesis of other carotenoids in certain microorganisms.

In Deinococcus species, this compound can be further modified by a series of enzymes to produce different derivatives. These enzymes include C-1′,2′-hydratase (CruF), which adds a hydroxyl group, and C-3′,4′-desaturase (CrtD), which introduces a double bond. frontiersin.org Additionally, carotene ketolase (CrtO) can introduce a keto group at the C-4 position of the this compound ring. frontiersin.org The bacterium Rhodococcus erythropolis has been shown to produce 4-keto-γ-carotene, a direct derivative of this compound. researchgate.net

In some yeasts, environmental conditions can influence the metabolic pathway, causing a shift at the this compound branch point. For instance, in the yeast Sporobolomyces roseus, increased aeration can shift carotenoid biosynthesis away from the beta-carotene route and towards the production of torulene (B1238558) and torularhodin (B1231415). tandfonline.com This suggests a regulatory mechanism that controls the enzymatic steps following the formation of this compound. tandfonline.comjmb.or.kr The fungus Neurospora crassa also demonstrates the pathway's branching potential, where its al-2 enzyme can act on 3,4-didehydrolycopene to produce torulene, a different monocyclic carotenoid. uniprot.org

MicroorganismSubstrateEnzyme (if identified)Product(s)
Deinococcus sp.γ-CaroteneCruF, CrtD, CrtOHydroxylated and ketolated γ-carotene derivatives. frontiersin.org
Rhodococcus erythropolisγ-CaroteneNot specified4-keto-γ-carotene. researchgate.net
Sporobolomyces roseus / Rhodotorula sp.γ-Carotene (as branch point)Not specifiedTorulene, Torularhodin. tandfonline.comjmb.or.kr

Metabolic Transformations of Gamma Carotene in Non Human Organisms

Enzymatic Conversions in Microbes

Gamma-carotene (γ-carotene) serves as a crucial intermediate in the biosynthesis of various carotenoids in certain microorganisms. These enzymatic conversions are key to the production of a diverse array of pigments with different biological functions and potential applications.

In the pigmented yeast genus Rhodotorula, γ-carotene is a direct precursor to the carotenoid torulene (B1238558). jmb.or.krjmb.or.krmdpi.com The conversion of γ-carotene to torulene is an enzymatic dehydrogenation reaction, which involves the removal of two hydrogen atoms from the γ-carotene molecule. jmb.or.kr This process results in the formation of an additional conjugated double bond, specifically at the 3',4' position of the acyclic end of the molecule. jmb.or.krnih.gov This structural change is responsible for the distinct properties and color of torulene. The enzyme responsible for this conversion is a desaturase. researchgate.net In some Rhodotorula species, the production of torulene and its derivative, torularhodin (B1231415), can be the dominant pathway in carotenoid biosynthesis, sometimes favored over the conversion of γ-carotene to β-carotene. researchgate.net In mutants of Rhodosporidium toruloides, the metabolic flux can be diverted from torulene and torularhodin back to γ-carotene and β-carotene. nih.gov

PrecursorProductOrganismTransformation
γ-CaroteneToruleneRhodotorula sp.Dehydrogenation

Oxidative Cleavage and Apocarotenoid Formation

The breakdown of γ-carotene can occur through both enzymatic and non-enzymatic oxidative processes, leading to the formation of smaller molecules known as apocarotenoids. These derivatives have their own distinct biological activities.

Carotenoid cleavage dioxygenases (CCDs) are a family of non-heme iron enzymes that catalyze the oxidative cleavage of carbon-carbon double bonds within the carotenoid backbone. mdpi.com In vitro studies have demonstrated that certain CCDs can utilize γ-carotene as a substrate. For example, the fungal carotenoid oxygenase CarX from Fusarium fujikuroi has been shown to cleave γ-carotene. nih.gov This enzymatic reaction targets the 15,15' double bond, yielding retinal (a C20 apocarotenoid) and the corresponding acyclic C20 aldehyde, acycloretinal. nih.gov The presence of at least one β-ionone ring in the carotenoid substrate appears to be a requirement for the cleavage activity of this type of enzyme. nih.gov Similarly, other CCDs found across various organisms are known to cleave a wide range of carotenoids, suggesting that γ-carotene can be a substrate for these enzymes in different biological systems. tandfonline.comresearchgate.netoup.com

EnzymeSubstrateProduct(s)Organism (Enzyme Source)
Carotenoid Oxygenase (CarX)γ-CaroteneRetinal, AcycloretinalFusarium fujikuroi

Beyond enzymatic action, γ-carotene, like other carotenoids, is susceptible to non-enzymatic oxidation, often referred to as autoxidation. scielo.br This process is typically initiated by factors such as light, heat, and the presence of reactive oxygen species (ROS). scielo.brmdpi.com The mechanism of non-enzymatic oxidation is characterized by processes such as epoxidation, followed by the cleavage of the polyene chain into smaller apocarotenal (B190595) fragments. scielo.br These initial products can undergo further fragmentation, resulting in a variety of volatile compounds with low molecular weight. scielo.br The extensive system of conjugated double bonds in the γ-carotene molecule makes it an effective scavenger of singlet oxygen and other ROS, but this reactivity also makes it prone to degradation. mdpi.comnih.govnih.gov While the general principles of carotenoid autoxidation are established, the specific profile of degradation products from γ-carotene under various conditions is a complex area of study.

The oxidative cleavage of γ-carotene, whether enzymatic or non-enzymatic, generates a range of apocarotenoid species. A key apocarotenoid derived from the enzymatic cleavage of γ-carotene is acycloretinal, which is formed alongside retinal when cleaved by enzymes like CarX. nih.gov Apocarotenoids, in general, are a diverse class of compounds that include important molecules like retinoids (Vitamin A and its derivatives), which are vital for vision and gene regulation in animals. nih.govgoogle.com The formation of retinal from γ-carotene places it in the category of provitamin A carotenoids. wikipedia.orgwikipedia.org Other apocarotenoids can function as signaling molecules, pigments, and aroma compounds in various organisms. google.comgerli.com

Parent CarotenoidCleavage ProcessDerived ApocarotenoidBiological Relevance
γ-CaroteneEnzymatic (CCD)AcycloretinalCleavage product
γ-CaroteneEnzymatic (CCD)RetinalProvitamin A

Reduction and Isomerization Pathways in Non-Human Animals

In non-human animals, ingested carotenoids like γ-carotene undergo various metabolic modifications. The primary metabolic conversions include oxidation, reduction, and isomerization of double bonds. nih.gov While animals cannot synthesize carotenoids de novo, they possess the enzymatic machinery to transform dietary carotenoids into other forms. nih.govwikipedia.org

For instance, some insects have been observed to convert γ-carotene absorbed from their food into torulene, which is subsequently converted to torularhodin. scielo.br This suggests a metabolic pathway involving dehydrogenation, similar to that found in microbes. The ability to convert γ-carotene, which contains one β-ionone ring, into retinol (B82714) (vitamin A) is a critical metabolic pathway in many herbivorous and omnivorous animals. wikipedia.orgwikipedia.orgebi.ac.uk This conversion is catalyzed by the enzyme β-carotene 15,15'-monooxygenase, which cleaves the molecule to produce retinal. wikipedia.orgwikipedia.org However, the efficiency of this conversion can vary significantly between species, with pure carnivores generally being poor converters. wikipedia.orgatamanchemicals.com The processes of reduction and isomerization can alter the structure and function of the carotenoid, potentially affecting its antioxidant capacity or its role as a vitamin precursor. nih.govmdpi.com

Biological Functions and Molecular Mechanisms of Gamma Carotene

Role in Photosynthetic Organisms

Gamma-carotene (γ-carotene), a member of the carotene class of carotenoids, is a crucial intermediate in the biosynthesis of bicyclic carotenoids, such as beta-carotene (B85742), in plants and some photosynthetic microbes. atamanchemicals.comwikipedia.orgebi.ac.uk It is formed from the cyclization of lycopene (B16060) by the enzyme lycopene cyclase. wikipedia.orgebi.ac.uk Beyond its role as a precursor, γ-carotene actively participates in the core processes of photosynthesis: light harvesting and photoprotection. taylorandfrancis.comwikipedia.org

Light Harvesting Mechanisms

Carotenoids are indispensable accessory pigments in the photosynthetic apparatus of plants, algae, and cyanobacteria. wikipedia.orgnih.govnih.gov Their molecular structure, characterized by a long chain of conjugated double bonds, allows them to absorb light in the 400-550 nm range of the solar spectrum, a region where chlorophylls (B1240455) absorb less effectively. wikipedia.orgresearchgate.net

This compound, along with other carotenoids, harvests this light energy and transfers it to chlorophyll (B73375) molecules within the pigment-protein complexes of the photosystems. nih.govjst.go.jp This process, known as singlet-singlet energy transfer, efficiently channels the absorbed energy into the photosynthetic reaction centers, thereby broadening the spectrum of light usable for photosynthesis. nih.govnih.gov In the green sulfur bacterium Chlorobaculum tepidum, γ-carotene is a major carotene found in the light-harvesting chlorosome antenna complex. asm.orgnih.gov Similarly, in the LH2 and LH1 antenna complexes of some purple bacteria, γ-carotene is present and participates in energy transfer to bacteriochlorophyll, although the efficiency can be variable. nih.govbiorxiv.org

Photoprotection Against Excess Light

Under conditions of high light intensity, photosynthetic organisms can absorb more energy than they can utilize, leading to the formation of potentially damaging reactive oxygen species (ROS). wikipedia.orgnih.gov Carotenoids, including γ-carotene, play a vital photoprotective role through several mechanisms. taylorandfrancis.comnih.gov

A primary defense is the quenching of triplet-excited chlorophyll (³Chl), which is formed when the photosynthetic reaction centers become saturated. wikipedia.org If not deactivated, ³Chl can react with molecular oxygen (O₂) to produce highly reactive singlet oxygen (¹O₂). wikipedia.orgnih.gov Carotenoids with nine or more conjugated double bonds are effective at quenching ³Chl* via a triplet-triplet energy transfer, a higher energy state transfer that dissipates the excess energy as heat. nih.govmdpi.com This prevents the formation of singlet oxygen and protects the photosynthetic machinery from photo-oxidative damage. nih.govnih.gov This mechanism is a key component of non-photochemical quenching (NPQ), a process that safely dissipates excess excitation energy. tandfonline.com

Furthermore, carotenoids are essential structural components that help assemble and stabilize the pigment-protein complexes within the photosynthetic membranes, which is itself a form of protection. nih.govresearchgate.net Studies on mutants lacking carotenoids show that these pigments are indispensable for the proper assembly of photosystem II (PSII) complexes. nih.gov

Antioxidant Activities at a Molecular Level

The same structural features that allow γ-carotene to participate in photosynthesis also endow it with potent antioxidant properties. atamanchemicals.comcaringsunshine.com It can directly neutralize harmful reactive oxygen species, thereby protecting cells from oxidative damage. nih.govcaringsunshine.com

Quenching of Reactive Oxygen Species

This compound is an effective scavenger of various ROS. atamanchemicals.com Its extended system of conjugated double bonds allows it to efficiently quench singlet oxygen (¹O₂) through a physical mechanism. nih.gov The carotenoid absorbs the energy from ¹O₂, converting it back to its ground state (triplet oxygen), and dissipates the absorbed energy as heat through vibrational motion without being chemically altered. nih.gov

In addition to singlet oxygen, γ-carotene can scavenge other ROS, including hydroxyl radicals, superoxide (B77818) anions, and peroxynitrite. atamanchemicals.com It can also react directly with lipid peroxyl radicals, acting as a chain-breaking antioxidant to interrupt the propagation of lipid peroxidation. atamanchemicals.commdpi.com This chemical reaction involves the addition of the radical species to the carotenoid molecule, forming a resonance-stabilized carotenoid-radical adduct, which effectively delocalizes the unpaired electron and halts the damaging chain reaction. mdpi.com

Research Findings on ROS Quenching

Reactive Oxygen Species Action of this compound Reference
Singlet Oxygen (¹O₂) Physical quenching via energy transfer nih.gov
Hydroxyl Radical (•OH) Scavenging atamanchemicals.com
Superoxide Anion (O₂⁻) Scavenging atamanchemicals.com
Peroxynitrite (ONOO⁻) Scavenging atamanchemicals.com

Protection Against Oxidative Damage

By neutralizing ROS, γ-carotene protects vital cellular components, such as lipids, proteins, and DNA, from oxidative damage. caringsunshine.commdpi.com Its ability to inhibit lipid peroxidation is particularly important for maintaining the integrity and fluidity of cellular membranes. atamanchemicals.com However, the antioxidant activity of carotenoids can be dependent on the partial pressure of oxygen; at very high oxygen pressures, they may exhibit pro-oxidant effects. atamanchemicals.com

The antioxidant mechanism involves several potential actions, including electron transfer, hydrogen abstraction, and the formation of radical adducts. mdpi.com These actions effectively reduce the concentration of radical species that would otherwise damage biological molecules. mdpi.commdpi.com

Participation in Cellular Adaptive Responses in Microorganisms

In various microorganisms, the synthesis and accumulation of carotenoids, including γ-carotene, are recognized as an adaptive response to environmental stresses. mdpi.comresearchgate.netnih.gov These pigments provide a survival advantage under adverse conditions such as excessive radiation, oxidative stress, and temperature fluctuations. mdpi.comnih.gov

The production of carotenoids is often transcriptionally activated in response to stress. mdpi.comresearchgate.net For example, exposure to UV light can trigger an upregulation of genes in the carotenoid biosynthetic pathway in cyanobacteria and other microbes. frontiersin.orgfrontiersin.org This response helps protect the cells from DNA damage and other harmful effects of UV radiation. mdpi.com In the fungus Blakeslea trispora, γ-carotene is a key intermediate, and its synthesis is part of a broader response to external stimuli. mdpi.com Similarly, carotenoids are involved in the adaptive response of microbial membranes to low temperatures, helping to maintain membrane fluidity and resistance to freeze-thaw stress. mdpi.comresearchgate.net

Table of Mentioned Compounds

Compound Name Class/Type
This compound (γ-Carotene) Carotene (Carotenoid)
Alpha-Carotene Carotene (Carotenoid)
Beta-Carotene (β-Carotene) Carotene (Carotenoid)
Lycopene Carotene (Carotenoid)
Chlorophyll Photosynthetic Pigment
Bacteriochlorophyll Photosynthetic Pigment
Singlet Oxygen (¹O₂) Reactive Oxygen Species
Hydroxyl Radical (•OH) Reactive Oxygen Species
Superoxide Anion (O₂⁻) Reactive Oxygen Species
Peroxynitrite (ONOO⁻) Reactive Nitrogen Species
Peroxyl Radical (ROO•) Reactive Oxygen Species
Neurosporaxanthin Apocarotenoid
Lutein Xanthophyll (Carotenoid)
Zeaxanthin Xanthophyll (Carotenoid)
Violaxanthin Xanthophyll (Carotenoid)
Neoxanthin Xanthophyll (Carotenoid)
Antheraxanthin Xanthophyll (Carotenoid)
Beta-Cryptoxanthin Xanthophyll (Carotenoid)
Echinenone Ketocarotenoid
Canthaxanthin Ketocarotenoid
Myxoxanthophyll Glycoside Carotenoid
Torulene (B1238558) Carotenoid

Membrane Fluidity Regulation

Carotenoids are recognized for their role in modulating the physical properties of biological membranes. researchgate.netresearchgate.net These rigid, rod-like molecules can intercalate into the lipid bilayer, influencing its fluidity, thickness, and permeability. researchgate.netresearchgate.net The interaction between the rigid structure of the carotenoid and the acyl chains of membrane lipids leads to a rigidification of the membrane in its fluid phase. researchgate.net This modulation is crucial for protecting the membrane against oxidative damage by limiting the penetration of oxygen into the hydrophobic core. researchgate.net

While much of the research has focused on carotenoids as a general class or on specific xanthophylls, some studies provide insight into the role of carotenes like this compound (γ-carotene). Research on Arabidopsis thaliana mutants with a high lutein-to-carotene ratio has shown that these changes are associated with compromised thylakoid membrane fluidity. researchgate.netnih.gov In these mutants, there is a notable accumulation of both δ-carotene and γ-carotene within plastoglobules, which correlates with the observed alterations in membrane characteristics. nih.gov This suggests a direct link between the concentration and type of carotenes, including γ-carotene, and the physical state of the thylakoid membranes. nih.gov The general mechanism involves carotenoids condensing the lateral packing of lipids, which can make the membrane stiffer and thicker. rsc.org The specific effect can depend on the carotenoid's structure and its concentration within the membrane. researchgate.netrsc.org

Response to Environmental Stresses

Organisms synthesize carotenoids as a protective measure against a variety of environmental stresses, including oxidative stress, UV radiation, and nutrient limitation. mdpi.commdpi.com These pigments function as potent antioxidants, protecting cells from damage caused by reactive oxygen species (ROS). plos.orgmdpi.com The accumulation of carotenoids is a common adaptive response observed in many microorganisms when exposed to harsh conditions. mdpi.comresearchgate.net

A significant body of research highlights the role of γ-carotene in the stress response of the fungus Blakeslea trispora. Studies have shown that when B. trispora is subjected to oxidative stress, induced by compounds like hydroperoxides or butylated hydroxytoluene (BHT), there is a substantial increase in the production of carotenoids. mdpi.comirost.ir Under these conditions, the composition of the accumulated carotenoids is altered, often showing a significant increase in the proportion of γ-carotene. irost.ir In one study, oxidative stress induced by hydroperoxides and ROS resulted in a carotenoid mixture consisting of 71% β-carotene, 26% γ-carotene, and 3% lycopene. mdpi.com This demonstrates a specific upregulation of γ-carotene synthesis as part of the cellular defense mechanism against oxidative damage. mdpi.comirost.ir This response is believed to enhance the organism's tolerance and survival under environmentally challenging conditions. mdpi.com

Carotenoid Composition in Blakeslea trispora Under Oxidative Stress mdpi.com
CarotenoidPercentage of Total Carotenoids
β-Carotene71%
γ-Carotene26%
Lycopene3%

Precursor Role in Phytohormone Synthesis (e.g., Abscisic Acid, Strigolactones)

This compound is a pivotal intermediate in the biosynthesis of β-carotene, a precursor to essential plant hormones that regulate growth, development, and stress responses. rsc.orgmdpi.comwikipedia.org

The synthesis of β-carotene from the linear carotenoid lycopene occurs via a two-step cyclization reaction. jmb.or.kr The enzyme lycopene β-cyclase first catalyzes the formation of a single β-ring at one end of the lycopene molecule, producing the monocyclic γ-carotene. mdpi.com Subsequently, the same enzyme acts on the other end of γ-carotene to form a second β-ring, completing the synthesis of the bicyclic β-carotene. jmb.or.kr

This β-carotene then serves as the substrate for the synthesis of crucial phytohormones:

Abscisic Acid (ABA): This hormone is central to regulating seed dormancy and responses to environmental stress. rsc.orgresearchgate.net The biosynthesis of ABA proceeds from β-carotene, which is converted through a series of enzymatic steps into xanthophylls like zeaxanthin, violaxanthin, and finally 9-cis-neoxanthin. rsc.org This 9-cis-epoxycarotenoid is then cleaved by the enzyme 9-cis-epoxycarotenoid dioxygenase (NCED) to produce xanthoxin, the direct precursor to ABA. rsc.org Therefore, γ-carotene plays an indirect but essential role as a necessary intermediate in the production of the ultimate ABA precursor.

Strigolactones (SLs): These hormones regulate plant architecture, particularly shoot branching, and mediate interactions with symbiotic fungi in the rhizosphere. mdpi.comosti.gov The strigolactone biosynthesis pathway begins with all-trans-β-carotene. osti.gov This molecule is first isomerized to 9-cis-β-carotene. mdpi.com The 9-cis isomer is then sequentially cleaved by carotenoid cleavage dioxygenases (CCD7 and CCD8) to form carlactone, the precursor for all strigolactones. mdpi.com As the direct precursor to β-carotene, γ-carotene is fundamental to supplying the substrate required for strigolactone synthesis. mdpi.comosti.gov

Simplified Precursor Pathway from γ-Carotene to Phytohormones
Intermediate CompoundKey Enzyme(s)ProductUltimate Phytohormone Family
LycopeneLycopene β-cyclaseγ-CaroteneAbscisic Acid & Strigolactones
γ-CaroteneLycopene β-cyclaseβ-Carotene
β-CaroteneMultiple (e.g., hydroxylases, epoxidases)9-cis-Epoxycarotenoids (e.g., 9-cis-neoxanthin)Abscisic Acid (ABA)
β-CaroteneIsomerase, CCD7, CCD8CarlactoneStrigolactones (SLs)

Biotechnological Production of Gamma Carotene

Microbial Fermentation Systems

A diverse range of microorganisms, including yeasts, fungi, and engineered bacteria, have been identified and developed for the production of γ-carotene. These systems leverage the natural metabolic pathways of the organisms or introduce engineered pathways to synthesize this valuable compound.

Red yeasts are prominent producers of carotenoids, with several genera known to accumulate γ-carotene. encyclopedia.pubmdpi.com

Rhodotorula spp. : Various species within the Rhodotorula genus are known to synthesize a mixture of carotenoids, including β-carotene, torulene (B1238558), torularhodin (B1231415), and γ-carotene. mdpi.comjmb.or.kr For instance, Rhodotorula sp. KF-104, isolated from vine, produces these four carotenoids. jmb.or.kr The teleomorph of Rhodotorula is Rhodosporidium, and these names are often used interchangeably in scientific literature. mdpi.com Strains of Rhodotorula have been shown to produce γ-carotene, although it is often not the primary carotenoid. nih.govmdpi.com The carotenoid profile within Rhodotorula can be influenced by various factors, including the specific strain and cultivation conditions. mdpi.com

Sporobolomyces : This genus also includes species capable of producing γ-carotene. nih.govmdpi.com Research on Sporobolomyces roseus has identified γ-carotene as one of the main carotenoids produced. researchgate.net Similarly, studies on Sporobolomyces ruberrimus have confirmed the production of γ-carotene alongside other carotenoids like torularhodin, torulene, and β-carotene. mdpi.comresearchgate.netleitir.is

Rhodosporidium spp. : As the teleomorph of Rhodotorula, Rhodosporidium species are also significant carotenoid producers. mdpi.com Studies have identified γ-carotene in the carotenoid profiles of various Rhodosporidium species. cdnsciencepub.comnih.gov For example, Rhodosporidium paludigenum strain 2663 has been shown to co-produce γ-carotene with β-carotene, torulene, and torularhodin. nih.gov Genetic modification of Rhodosporidium toruloides has led to mutant strains with altered carotenoid profiles, diverting metabolic flux towards the production of γ-carotene and β-carotene. nih.gov

Table 1: Gamma-Carotene Production in Various Yeast Species

Yeast Genus Species Other Major Carotenoids Produced Reference(s)
Rhodotorula Rhodotorula sp. KF-104 β-carotene, torulene, torularhodin jmb.or.kr
Sporobolomyces Sporobolomyces roseus Torulene, β-carotene researchgate.net
Sporobolomyces ruberrimus Torularhodin, torulene, β-carotene mdpi.comresearchgate.netleitir.is
Rhodosporidium Rhodosporidium paludigenum 2663 β-carotene, torulene, torularhodin nih.gov
Rhodosporidium toruloides (mutants) β-carotene nih.gov

The filamentous fungus Blakeslea trispora is a well-established industrial producer of carotenoids, primarily β-carotene and its precursor, lycopene (B16060). mdpi.com However, under specific fermentation conditions, it can also accumulate significant amounts of γ-carotene. mdpi.comnih.govlancs.ac.uk The production of carotenoids in B. trispora is significantly enhanced by the co-fermentation of its two sexual mating types. inchem.org Studies have shown that the composition of the culture medium, particularly the carbon source and the addition of plant oils, can influence the relative proportions of β-carotene, γ-carotene, and lycopene. nih.govlancs.ac.uk For instance, when grown on a medium containing deproteinized hydrolyzed whey supplemented with plant oils, B. trispora produced a carotenoid mixture consisting of 60.1% β-carotene, 32.5% γ-carotene, and 7.4% lycopene at the point of maximum carotenoid concentration. nih.gov Another study highlighted that oxidative stress could increase the total carotenoid production, with the resulting mixture containing 71% β-carotene and 26% γ-carotene. mdpi.com

Optimization Strategies for Enhanced Production

To improve the economic viability of microbial γ-carotene production, various optimization strategies are employed. These strategies focus on manipulating the cultivation environment and the composition of the growth medium to maximize yield and productivity. nih.govsemanticscholar.org

The physical and chemical conditions of the fermentation process play a crucial role in microbial growth and metabolite production. semanticscholar.orgwalshmedicalmedia.com

Temperature : Temperature significantly affects enzyme activity and, consequently, carotenoid biosynthesis. mdpi.com For Rhodotorula species, optimal temperatures for carotenoid production can differ from those for biomass growth. For example, one study on R. glutinis found the optimal temperature for carotenoid production to be 15°C, while biomass was higher at 25°C. mdpi.com In some cases, temperatures above 30°C can lead to a decrease in carotenoid production due to potential enzyme denaturation. mdpi.com

pH : The pH of the culture medium influences nutrient uptake and enzyme function. mdpi.com For Rhodotorula mucilaginosa, increasing the pH from 3.0 to 7.0 was shown to increase both cell growth and total carotenoid content. mdpi.com In another study with the same species, a pH of 5 was found to be optimal for the production of carotenoids. ktu.lt The optimal pH can be strain-specific, with a study on a particular R. glutinis strain reporting an optimal pH of 6.2. mdpi.com

Stress Induction : Inducing metabolic stress can be a powerful strategy to enhance the accumulation of secondary metabolites like carotenoids. mdpi.com Oxidative stress, for instance, induced by hydroperoxides, has been shown to significantly increase carotenoid production in B. trispora. mdpi.com Similarly, osmotic stress and specific light irradiation conditions can alter the carotenoid profile in yeasts. mdpi.com For example, white light irradiation has been found to increase torularhodin production in some yeasts. mdpi.com Light exposure, in general, is a critical factor, with studies showing that both light quality and intensity can modulate carotenoid production in various microorganisms. jte.edu.vnnih.gov

The composition of the growth medium, particularly the sources of carbon and nitrogen, is fundamental to achieving high yields of carotenoids. sciensage.info

Carbon Sources : The type and concentration of the carbon source directly impact the metabolic flux towards carotenoid biosynthesis. sciensage.info Various sugars like glucose, fructose, sucrose, and lactose (B1674315) have been evaluated for carotenoid production. nih.govlancs.ac.uk In B. trispora, the choice of carbon source was found to significantly affect the final carotenoid composition, with lactose-based media favoring the accumulation of all-trans-β-carotene. lancs.ac.uk The use of low-cost carbon sources from agro-industrial waste, such as molasses, whey, and glycerol (B35011) from biodiesel production, is a key strategy to reduce production costs. mdpi.comleitir.isktu.lt For example, Sporobolomyces ruberrimus showed higher carotenoid concentration and productivity when raw glycerol was used as the carbon source compared to pure glycerol. leitir.is

Nitrogen Sources : The nitrogen source also plays a critical role in microbial growth and carotenoid synthesis. Various organic and inorganic nitrogen sources, such as yeast extract, peptone, and ammonium (B1175870) sulfate, are commonly used. sciensage.infonutrimentumetcurae.com The carbon-to-nitrogen (C/N) ratio in the medium is a crucial parameter that is often optimized to enhance carotenoid production. A high C/N ratio typically limits cell growth and channels the metabolic flux towards the synthesis of secondary metabolites, including carotenoids.

Table 2: Optimization Parameters for Carotenoid Production

Parameter Microorganism(s) Observed Effect Reference(s)
Temperature Rhodotorula glutinis Optimal carotenoid production at 15°C, lower than optimal growth temperature (25°C). mdpi.com
Rhodotorula mucilaginosa Production rate decreases above 30°C. mdpi.com
pH Rhodotorula mucilaginosa Increased cell growth and carotenoid content from pH 3.0 to 7.0. mdpi.com
Rhodotorula mucilaginosa TQ21 Optimal production at pH 5. ktu.lt
Stress Induction Blakeslea trispora Oxidative stress increases total carotenoid production. mdpi.com
Rhodotorula yeasts Light irradiation can increase torularhodin production. mdpi.com
Carbon Source Sporobolomyces ruberrimus Raw glycerol increased carotenoid concentration and productivity. leitir.is
Blakeslea trispora Lactose medium preferentially accumulated all-trans-β-carotene. lancs.ac.uk

Utilization of Low-Cost Substrates and Waste Materials

The economic viability of microbial carotenoid production is significantly enhanced by utilizing low-cost substrates and industrial or agricultural waste materials. semanticscholar.orgacademicjournals.org This approach not only reduces production costs but also addresses environmental concerns related to waste disposal. mdpi.com Various microorganisms, including fungi and yeasts, have demonstrated the ability to produce carotenoids, including γ-carotene, on a range of inexpensive feedstocks. mdpi.commdpi.com

The fungus Blakeslea trispora has been a focal point of research for its ability to produce carotenes using waste cooking oil (WCO) as a primary substrate. researchgate.netnih.gov In one study, fermentation of B. trispora in a medium containing WCO and corn steep liquor (CSL) yielded a high concentration of total carotenes. nih.gov The resulting carotenoid mixture was composed of 74.2% β-carotene, 23.2% γ-carotene, and 2.6% lycopene. nih.gov Another investigation using a bubble column reactor with a similar WCO and CSL medium found that mild oxidative stress could significantly boost carotene production, achieving a profile of 71% β-carotene, 26% γ-carotene, and 3% lycopene. nih.gov The use of WCO is particularly effective due to its high concentration of free unsaturated fatty acids, which are converted into acetyl-CoA, a precursor for carotenoid synthesis, through the β-oxidation cycle. nih.gov

Yeast species, particularly from the genus Rhodotorula, are also well-known producers of carotenoid mixtures that include γ-carotene. mdpi.comjmb.or.krjmb.or.kr These yeasts can be cultivated on various agro-industrial byproducts such as sugar cane molasses, raw glycerol, and corn steep liquor. ftb.com.hr For instance, when Rhodotorula toruloides is cultivated on wheat straw hydrolysate, γ-carotene is identified as one of the main carotenoids produced, alongside β-carotene, torulene, and torularhodin. mdpi.com Similarly, strains of Rhodotorula glutinis have been shown to produce γ-carotene when grown on substrates like hydrolyzed mung bean waste flour. mdpi.com

The table below summarizes findings from studies utilizing waste materials for the production of carotene profiles containing this compound.

MicroorganismSubstrate(s)Key Findingsγ-Carotene Content (% of Total Carotenes)Reference(s)
Blakeslea trisporaWaste Cooking Oil (WCO), Corn Steep Liquor (CSL)Oxidative stress induced by WCO hydroperoxides enhanced carotene production.23.2% nih.gov
Blakeslea trisporaWaste Cooking Oil (WCO), Corn Steep Liquor (CSL)Mild oxidative stress in a bubble column reactor significantly increased carotene yield.26% nih.gov
Rhodotorula toruloidesWheat Straw Hydrolysateγ-Carotene was identified as one of the main carotenoids produced.Not specified mdpi.com

Genetic Engineering and Metabolic Engineering Approaches

To enhance the yield and tailor the composition of carotenoids like γ-carotene, researchers have increasingly turned to genetic and metabolic engineering. These strategies involve the targeted modification of an organism's biosynthetic pathways to increase the flow of precursor molecules towards the desired product, block competing pathways, and overcome rate-limiting steps. mdpi.com By manipulating the genes responsible for carotenoid synthesis, it is possible to develop microbial strains that are highly efficient and specialized producers.

Gene Overexpression and Pathway Manipulation

Overexpressing key genes in the carotenoid biosynthetic pathway is a common strategy to increase production. In many fungi, the synthesis of β-carotene from lycopene involves a bifunctional enzyme, lycopene cyclase/phytoene (B131915) synthase, encoded by genes such as crtYB or carRA. mdpi.comuniprot.org This enzyme first catalyzes the cyclization of lycopene to the monocyclic γ-carotene, followed by a second cyclization to form the bicyclic β-carotene. uniprot.org

Pathway manipulation can also involve blocking or down-regulating competing metabolic branches. In Rhodotorula glutinis, γ-carotene is an intermediate in a pathway that competes with torulene synthesis. nih.gov The crtYB gene in this yeast favors the formation of bicyclic β-carotene over the monocyclic products that lead to torularhodin. mdpi.comnih.gov Therefore, manipulating the expression or specificity of this lycopene cyclase can alter the ratio of γ-carotene to other carotenoids, shifting the final product profile. mdpi.com Similarly, in the bacterium Deinococcus radiodurans, deleting the crtI gene, which encodes phytoene desaturase, effectively blocked the pathway at phytoene, preventing its conversion to downstream carotenoids like lycopene and γ-carotene, demonstrating how gene deletion can redirect metabolic flux. jmb.or.kr

Targeting Rate-Limiting Enzymes (e.g., Phytoene Synthase, Lycopene Cyclases)

Lycopene cyclases are another critical control point, as they determine the fate of lycopene, a key branch point in the pathway. biorxiv.org Lycopene β-cyclase (LCYB) adds β-rings to the linear lycopene molecule. The first cyclization converts lycopene to γ-carotene, and the second converts γ-carotene to β-carotene. biorxiv.orgbiorxiv.org The efficiency of these two sequential reactions can influence the accumulation of γ-carotene. For example, chemical inhibition of lycopene cyclases in tomato has been shown to lead to an accumulation of lycopene and its immediate precursors, including γ-carotene, suggesting that the second cyclization step can be a bottleneck. biorxiv.orgbiorxiv.org Engineering the lycopene cyclase enzyme to favor the first cyclization (producing γ-carotene) over the second (producing β-carotene) could be a strategy for developing strains that specifically accumulate γ-carotene. The bifunctional nature of the CrtYB enzyme in organisms like Xanthophyllomyces dendrorhous integrates both the initial rate-limiting step (phytoene synthase) and the final cyclization steps (lycopene cyclase) into a single protein, making it a powerful target for engineering the entire pathway. uniprot.org

Strain Development for Specific Carotenoid Profiles

Developing microbial strains for the targeted production of specific carotenoids involves a combination of classical mutagenesis, adaptive evolution, and rational metabolic engineering. nih.gov The goal is to create a production host with a carotenoid profile skewed towards the desired compound, such as γ-carotene.

Some microorganisms naturally produce profiles rich in monocyclic carotenoids. For example, the bacterium Rhodococcus erythropolis naturally synthesizes γ-carotene and 4-keto-gamma-carotene. nih.govresearchgate.net Such organisms serve as valuable starting points for further engineering. In one study, R. erythropolis was engineered to produce aryl carotenoids by introducing a desaturase gene, demonstrating how a native γ-carotene producer can be modified to create novel carotenoid profiles. nih.gov

In yeasts like Rhodotorula, the native carotenoid profile typically includes a mixture of β-carotene, γ-carotene, torulene, and torularhodin. jmb.or.krjmb.or.krcdnsciencepub.com The relative amounts of these compounds can be influenced by culture conditions and genetic background. cdnsciencepub.com For example, a significant positive correlation has been observed between the production of γ-carotene and β-carotene, while a negative correlation exists between β-carotene and torulene, suggesting a metabolic branch point at γ-carotene. cdnsciencepub.com By selecting or engineering strains that enhance the pathway towards β-carotene, the flux through γ-carotene is inherently affected. Conversely, engineering efforts aimed at producing torulene might involve down-regulating the cyclization of γ-carotene to β-carotene. The development of a β-carotene-accumulating strain of Rhodotorula glutinis involved overexpressing the crtYB gene, which was noted to favor the production of bicyclic β-carotene over the monocyclic γ-carotene that leads to the competing torularhodin pathway. mdpi.comnih.gov This highlights how strain development for one carotenoid directly impacts the metabolic flux through intermediates like γ-carotene.

The table below provides examples of genetic modifications and their impact on carotenoid profiles.

OrganismGenetic ModificationObjective/OutcomeImpact on γ-CaroteneReference(s)
Saccharomyces cerevisiaeOverexpression of crtYB and crtI from X. dendrorhousEstablish β-carotene production pathwayProduced as a necessary intermediate for β-carotene synthesis. asm.org
Rhodotorula glutinisOverexpression of pathway genes including crtYBEnhance β-carotene productionThe crtYB gene favors the conversion of γ-carotene to β-carotene, reducing its accumulation as a final product in this context. mdpi.comnih.gov
Deinococcus radioduransDeletion of crtI (phytoene desaturase)Block carotenoid synthesis downstream of phytoeneProduction of γ-carotene was prevented by blocking the pathway at an earlier stage. jmb.or.kr
Rhodococcus erythropolisHeterologous expression of crtU (desaturase) in a native γ-carotene producerProduce aryl carotenoids (chlorobactene)Utilized the native γ-carotene pathway as a precursor source. nih.gov

Advanced Analytical Methodologies for Gamma Carotene Research

Chromatographic Separation Techniques

Chromatography is the cornerstone of carotenoid analysis, providing the means to separate these structurally similar and often isomeric compounds from complex mixtures. The choice of chromatographic technique depends on the research goals, ranging from rapid screening to high-resolution separation for precise quantification.

High-Performance Liquid Chromatography (HPLC) is a widely employed technique for the analysis of carotenoids, including γ-carotene. oup.com Reversed-phase columns, particularly C18 and C30, are the most common stationary phases used for separating carotenoids. oup.commdpi.com The C30 column is often preferred for its enhanced ability to resolve geometric isomers of carotenoids. An efficient gradient elution system is typically developed to achieve reliable separation of major and minor carotenoids and their isomers. oup.comnih.gov Mobile phases commonly consist of mixtures of organic solvents like acetonitrile, methanol, and ethyl acetate. ifmo.ru Detection is most often accomplished using a photodiode array (PDA) detector, which provides spectral information across a range of wavelengths, or mass spectrometry (MS) for more definitive identification. oup.comnih.gov

Ultra-High-Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, offering improved resolution, higher sensitivity, and substantially shorter analysis times. researchgate.net This is achieved by using columns with smaller particle sizes (typically sub-2 µm), which requires instrumentation capable of handling higher backpressures. researchgate.net For carotenoid analysis, UHPLC methods can separate a complex mixture of pigments in under 10 minutes, a fraction of the time required for traditional HPLC methods. researchgate.net The enhanced peak resolution provided by UHPLC is particularly advantageous for separating structurally similar isomers of γ-carotene from other carotenoids. researchgate.net

Table 1: Comparison of HPLC and UHPLC Parameters for Carotenoid Analysis

ParameterHigh-Performance Liquid Chromatography (HPLC)Ultra-High-Performance Liquid Chromatography (UHPLC)
Column Type C18, C30Zorbax Eclipse Plus C18, Acquity UPC2 HSS C18 SB
Particle Size 3-5 µm< 2 µm
Column Dimensions 4.6 x 250 mm2.1 x 50 mm, 3.0 x 150 mm
Mobile Phase Acetonitrile, Methanol, Ethyl Acetate, Methyl tert-butyl etherAcetonitrile, Methanol, Ethyl Acetate
Elution Mode GradientGradient
Analysis Time 20-30 minutes< 10 minutes
Resolution GoodExcellent
Sensitivity GoodHigh

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method that is well-suited for the initial screening and semi-quantitative analysis of carotenoids like γ-carotene. researchgate.netsemanticscholar.org The technique involves spotting a sample extract onto a thin layer of adsorbent material, typically silica (B1680970) gel, coated on a plate. semanticscholar.orguoradea.ro The plate is then developed in a sealed chamber with a suitable solvent system (mobile phase), which moves up the plate by capillary action, separating the components of the sample based on their differential affinities for the stationary and mobile phases. uoradea.ro

For carotenoid separation, common mobile phases include mixtures of petroleum ether, acetone, and hexane. researchgate.netakjournals.com After development, the separated carotenoids appear as colored spots. Identification can be made by comparing the retardation factor (Rf) values of the sample spots with those of authentic standards. uoradea.ro For quantification, densitometry can be employed to measure the intensity of the spots. researchgate.net TLC is particularly useful for rapid screening of a large number of samples and for preparative work to isolate specific carotenoids for further analysis. researchgate.net

Table 2: TLC Systems for Carotenoid Separation

Stationary PhaseMobile PhaseApplication
Silica Gel F254Acetone-Water (9:1)Separation of tomato carotenoids semanticscholar.orguoradea.ro
MgO-hyflosupercel-cellulose (10:9:1)n-hexane-isopropanol-methanol (100:2:0.2)Separation of β-carotene and lycopene (B16060) in tomatoes akjournals.com
Silica GelPetroleum Ether, Acetone, HexaneGeneral carotenoid analysis researchgate.netakjournals.com

Supercritical Fluid Chromatography (SFC) is a powerful analytical technique that combines the advantages of both gas and liquid chromatography. It utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase. lu.se SFC is considered a "green" technology due to the reduced use of organic solvents. lu.se For carotenoid analysis, SFC offers rapid separations and unique selectivity compared to HPLC. lu.sebohrium.com

The separation in SFC is influenced by parameters such as pressure, temperature, and the composition of the co-solvent (often an alcohol mixed with carbon dioxide). lu.sebohrium.com By carefully controlling these parameters, the solvating power of the supercritical fluid can be tuned to achieve optimal separation of complex carotenoid mixtures. SFC has been successfully applied to the simultaneous determination of multiple carotenoids in dietary supplements, with analysis times often being shorter than 10 minutes. bohrium.com The use of coupled columns, such as a C18 and a 2-ethyl pyridine (B92270) column in series, can further enhance the separation of carotenoids. lu.se

The extraction and purification of γ-carotene from its natural sources are critical steps that precede any chromatographic analysis. A good extraction procedure should efficiently release all carotenoids from the food matrix into solution without causing their degradation. service.gov.uk Carotenoids are susceptible to degradation by light, heat, and oxygen, so all procedures should be performed under low illumination and at reduced temperatures. researchgate.net

The process typically begins with the homogenization of the sample followed by extraction with an organic solvent or a mixture of solvents, such as hexane/acetone. ijnc.ir To remove interfering lipids like chlorophylls (B1240455) and triglycerides, a saponification step is often included, which involves treating the extract with an alkali solution, such as methanolic potassium hydroxide. akjournals.com

Following extraction and saponification, the carotenoids are partitioned into a solvent that is compatible with the subsequent chromatographic steps. service.gov.uk Further purification can be achieved using open column chromatography with adsorbents like silica gel or magnesium oxide. researchgate.netnih.gov The fractions containing the carotenoids of interest are collected and can be concentrated before instrumental analysis.

Spectroscopic and Spectrometric Characterization

While chromatography provides excellent separation, the definitive identification of γ-carotene relies on spectroscopic and spectrometric techniques. These methods provide information about the molecular weight and structural features of the analyte.

The coupling of liquid chromatography with mass spectrometry (LC-MS) is a powerful tool for the analysis of carotenoids. nih.gov It combines the separation capabilities of HPLC or UHPLC with the sensitive and selective detection provided by MS. nih.gov Ionization of carotenoids for MS analysis is commonly achieved using atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI). nih.gov For carotenes like γ-carotene, ESI often results in the formation of a molecular ion (M⁺). nih.gov

Tandem mass spectrometry (MS/MS) provides even greater structural information by subjecting the molecular ion to collision-induced dissociation (CID), which breaks the molecule into characteristic fragment ions. researchgate.net The fragmentation pattern can help to distinguish between different carotenoid isomers. For instance, γ-carotene can be distinguished from its isomers, α-carotene and β-carotene, by monitoring specific daughter ions produced during MS/MS analysis. researchgate.net Selected reaction monitoring (SRM) is a quantitative MS/MS technique where specific precursor-to-product ion transitions are monitored, offering high selectivity and sensitivity for the quantification of target analytes in complex matrices. researchgate.net

Table 3: Mass Spectrometric Data for γ-Carotene

ParameterValue
Molecular Formula C₄₀H₅₆
Molecular Weight 536.43765 g/mol
Ionization Mode Positive
Ion Type [M]⁺
Precursor Ion (m/z) 536.43765 massbank.eu

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (MS/MS)

Ionization Techniques (ESI, APCI)

The choice of ionization technique is critical for the successful mass spectrometric analysis of carotenoids. For gamma-carotene, a non-polar hydrocarbon, Atmospheric Pressure Chemical Ionization (APCI) is often preferred over Electrospray Ionization (ESI). nih.govresearchgate.net

Electrospray Ionization (ESI): While ESI is a versatile ionization method, it is generally more suitable for polar and charged molecules. For non-polar carotenes like this compound, ESI may result in the formation of radical molecular ions (M+•). nih.gov However, its efficiency in ionizing hydrocarbon carotenes can be limited, especially in negative ion mode. researchgate.netresearchgate.net

Atmospheric Pressure Chemical Ionization (APCI): APCI is a gas-phase ionization technique that is particularly well-suited for the analysis of less polar compounds like this compound. nih.govresearchgate.net In positive ion mode, APCI typically yields protonated molecules ([M+H]+), while in negative ion mode, it can generate molecular radical anions (M-•). nih.gov This ability to produce both positive and negative ions provides complementary structural information. nih.gov The ionization process in APCI is less prone to matrix effects compared to ESI, which is advantageous when analyzing complex biological extracts.

Fragmentation Patterns for Structural Information

Tandem mass spectrometry (MS/MS) is employed to induce fragmentation of the parent ion, providing valuable structural information for the identification of this compound and its differentiation from isomers. The fragmentation patterns are highly dependent on the ionization mode (positive or negative) and the collision energy used.

In positive ion APCI-MS/MS , the fragmentation of the protonated this compound molecule ([M+H]+) can be complex. While no single fragment ion uniquely identifies this compound from its isomers like lycopene, α-carotene, and β-carotene, a combination of product ions can be informative. nih.gov Common fragmentations include the loss of toluene (B28343) (92 u) and other neutral losses from the polyene chain. nih.gov For carotenoids with a ψ-end group like this compound, product ions resulting from the elimination of 69 u and 137 u from the molecular ion can be observed. nih.gov

Negative ion APCI-MS/MS has proven to be particularly powerful for distinguishing between carotene isomers. nih.govresearchgate.net The fragmentation of the this compound radical anion (M-•) yields a characteristic set of product ions. Key fragment ions for this compound in negative ion mode include m/z 467, which corresponds to the elimination of a terminal isoprene (B109036) group from the acyclic end, similar to lycopene. nih.govresearchgate.net Additionally, fragment ions at m/z 203 and m/z 269 are indicative of the β-ionone ring, a feature shared with β-carotene. nih.govresearchgate.net The presence of ions characterizing both the acyclic terminus and the β-ionone ring allows for the differentiation of this compound from its isomers. nih.govresearchgate.net

Table 1: Characteristic Fragment Ions of this compound in APCI-MS/MS
Ionization ModePrecursor IonKey Fragment Ions (m/z)Structural SignificanceReference
Positive Ion[M+H]+[M-92]+, [M-69]+, [M-137]+Loss of toluene, fragmentation of the ψ-end group nih.govnih.gov
Negative IonM-•467, 269, 203Elimination of a terminal isoprene group (acyclic end), fragments containing the β-ionone ring nih.govresearchgate.net

UV-Visible Spectroscopy with Photodiode Array Detection (DAD)

UV-Visible (UV-Vis) spectroscopy is a fundamental technique for the analysis of carotenoids, owing to their extensive systems of conjugated double bonds which absorb light in the visible region. seiken-site.or.jpresearchgate.net When coupled with High-Performance Liquid Chromatography (HPLC), a Photodiode Array (DAD) or Diode Array Detector (DAD) provides UV-Vis spectra for each eluting compound, which is crucial for the identification and quantification of this compound. seiken-site.or.jpresearchgate.net

The UV-Vis spectrum of this compound exhibits a characteristic shape with three absorption maxima (λmax). fdbio-rptu.de The positions of these maxima are influenced by the length of the chromophore and the presence of cyclic end groups. The fine structure of the spectrum, including the shape of the peaks and the presence of shoulders, can also provide clues for identification. The combination of retention time from the HPLC separation and the full UV-Vis spectrum from the DAD is a powerful tool for the tentative identification of this compound in complex mixtures before confirmation by mass spectrometry. seiken-site.or.jpresearchgate.net

Table 2: Typical UV-Visible Absorption Maxima for Carotenoids
CarotenoidTypical ChromophoreAbsorption Maxima (nm) in HexaneReference
Lycopene11 conjugated double bonds (acyclic)446, 472, 505 fdbio-rptu.de
This compound10 conjugated double bonds (one β-ring)~437, 462, 494 fdbio-rptu.de
Beta-Carotene (B85742)11 conjugated double bonds (two β-rings)453, 481 fdbio-rptu.de

Nuclear Magnetic Resonance (NMR) Spectroscopy (1H NMR, 13C NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the complete structural elucidation of organic molecules, including carotenoids. yale.edu While MS provides information on molecular weight and fragmentation, NMR allows for the determination of the precise connectivity of atoms within the molecule.

1H NMR (Proton NMR) provides detailed information about the chemical environment of the hydrogen atoms in this compound. The chemical shifts, coupling constants, and integration of the proton signals in the olefinic and aliphatic regions of the spectrum allow for the assignment of protons to specific positions in the polyene chain and the end groups. yale.edu

13C NMR (Carbon-13 NMR) provides information about the carbon skeleton of the molecule. The chemical shifts of the carbon signals are indicative of the type of carbon atom (e.g., sp2 hybridized carbons in the polyene chain, sp3 hybridized carbons in the ring).

2D NMR techniques , such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), are instrumental in establishing the connectivity between protons and their spatial proximity, which is essential for the unambiguous assignment of all signals and the confirmation of the stereochemistry of the molecule. yale.edu Although obtaining high-quality NMR data for carotenoids can be challenging due to their limited solubility and the potential for degradation, it remains the gold standard for definitive structure confirmation.

Raman Spectroscopy for Molecular Structure and Isomer Discrimination

Raman spectroscopy is a vibrational spectroscopy technique that provides detailed information about the molecular structure and isomeric composition of carotenoids. bohrium.cominnoscience.ru It is particularly sensitive to the C=C and C-C stretching vibrations of the polyene chain, which are the most prominent features in the Raman spectra of carotenoids. mdpi.com

The positions and relative intensities of the Raman bands are highly sensitive to the length of the conjugated system and the structure of the end groups. bohrium.cominnoscience.ru This makes Raman spectroscopy a valuable tool for distinguishing between different carotenoids, including isomers like this compound, alpha-carotene, and beta-carotene. bohrium.com Furthermore, specific bands in the Raman spectrum can serve as markers for the presence of cis-isomers, allowing for the investigation of the geometric isomerism of this compound. researchgate.net The non-destructive nature of Raman spectroscopy and its ability to be used with very small sample sizes are significant advantages.

Table 3: Characteristic Raman Bands for Carotenoids
Vibrational ModeWavenumber Range (cm-1)Structural InformationReference
ν1 (C=C stretching)~1520Correlates with the length of the conjugated π-electron system mdpi.com
ν2 (C-C stretching)~1160Sensitive to the polyene chain conformation mdpi.com
ν3 (C-H in-plane bending)~1000Related to methyl groups attached to the polyene chain mdpi.com

Computational Approaches in Analytical Studies

Computational chemistry has become an indispensable tool in modern analytical research, providing theoretical insights that complement experimental data and aid in the interpretation of complex spectra.

Density Functional Theory (DFT) for Spectral Prediction

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. In the context of this compound research, DFT calculations are employed to predict various molecular properties, including optimized geometries, vibrational frequencies, and electronic transitions. nih.gov

By calculating the theoretical Raman and IR spectra of this compound, researchers can compare these predictions with experimental data to confirm spectral assignments and gain a deeper understanding of the relationship between molecular structure and spectral features. nih.gov DFT calculations have been successfully used to show that the position of the C=C stretching band in the Raman spectrum is primarily dependent on the number of conjugated C=C bonds. nih.gov This theoretical approach is also valuable for studying the effects of isomerization and substitution on the vibrational spectra of carotenoids. nih.gov

Genetic Regulation of Gamma Carotene Biosynthesis

Transcriptional and Post-Transcriptional Control of Carotenogenic Genes

Carotenoid biosynthesis is dynamically regulated throughout an organism's life cycle, responding to both developmental and environmental signals. bioone.org This regulation occurs at various stages, including transcription, post-transcription, modulation of enzyme activity, and feedback mechanisms involving the final carotenoid products or their precursors. mdpi.com

Carotenogenic genes are primarily encoded in the nuclear genome of plants, and their protein products are subsequently targeted to plastids, where carotenoid synthesis takes place. semanticscholar.org Transcriptional regulation is a fundamental mechanism controlling carotenogenesis in plastids, particularly in response to light. semanticscholar.orgmdpi.com Beyond transcriptional control, post-translational modifications, such as those mediated by phytochrome, also play a role in regulating the activity of key enzymes like phytoene (B131915) synthase (PSY). semanticscholar.org The accumulation of carotenoids in specific organs depends on the balance between synthesis and degradation rates, which are regulated at both transcriptional and post-transcriptional levels across various plant tissues, including photosynthetic tissues, fruits, flowers, seeds, and roots. mdpi.com

Regulation of Phytoene Synthase (PSY) Gene Expression and Splice Variants

Phytoene synthase (PSY) is recognized as the first committed and frequently rate-limiting enzyme in the carotenoid biosynthesis pathway. nih.govhst-j.orgfrontiersin.orgmdpi.com Its activity is a primary determinant of the metabolic flux towards carotenoids. frontiersin.orgmdpi.com Consequently, PSY expression and activity are extensively regulated through diverse mechanisms at epigenetic, transcriptional, post-transcriptional, and post-translational levels. frontiersin.org

While many plant taxa possess a small family of PSY genes, certain species like Arabidopsis thaliana predominantly feature a single PSY gene. nih.gov In such cases, the plant compensates for this monogenic situation through the differential expression of alternative splice variants (ASVs). nih.gov For instance, Arabidopsis expresses two main splice variants:

ASV1: Contains a long 5' untranslated region (5'UTR) and is involved in developmentally regulated carotenoid formation, such as during de-etiolation (the process of greening in dark-grown seedlings upon light exposure). nih.gov The long 5'UTR of ASV1 can attenuate translational activity in response to high carotenoid pathway fluxes, functioning as a potential flux sensor. nih.gov

ASV2: Possesses a short 5'UTR and is preferentially induced when a rapid increase in carotenoid pathway flux is required, for example, under salt stress or sudden changes in light intensity. nih.gov The absence of the translation-inhibitory structure in ASV2's short 5'UTR allows it to bypass translational inhibition, facilitating quick increases in pathway fluxes. nih.gov

This 5'UTR-mediated translational control mechanism identified in Arabidopsis is not observed in the PSY1 5'UTR of rice (Oryza sativa), which aligns with the prevalence of transcriptional control mechanisms in plant taxa that have multiple PSY genes. nih.gov Furthermore, feedback regulation by downstream carotenoids or their degraded products can negatively influence PSY transcription or protein levels. hst-j.orgfrontiersin.org For example, a lack of β-carotene can lead to increased activity of upstream enzymes in the carotenoid biosynthesis pathway. hst-j.org

Modulation by Lycopene (B16060) β-Cyclase (LCYB) Gene Expression

Lycopene β-cyclase (LCYB) is a crucial enzyme in the carotenoid biosynthetic pathway, catalyzing the cyclization of lycopene. researchgate.netmdpi.comnih.gov This enzyme is responsible for introducing β-ionone rings, leading to the formation of β-carotene, often through gamma-carotene as an intermediate. atamanchemicals.comwikipedia.orgbiorxiv.orguniprot.org LCYB, along with lycopene ε-cyclase (LCYE), plays a pivotal role in regulating the metabolic flux from lycopene into the β,β- (via LCYB alone) and β,ε- (via LCYE and LCYB) branches of the pathway, ultimately influencing the ratio of α-carotene and β-carotene. researchgate.netmdpi.comresearchgate.net

Studies in various plant species, such as carrot (Daucus carota), have demonstrated that the expression levels of LCYB genes directly modulate carotenoid gene expression and accumulation. nih.gov For instance, in carrot, DcLcyb1 is expressed in both leaves and storage roots, and its expression levels correlate with an increase in carotenoid content. nih.gov Transgenic plants with either increased or reduced levels of DcLcyb1 exhibited corresponding changes in chlorophyll (B73375), total carotenoids, and β-carotene levels in leaves and storage roots. nih.gov This indicates that LCYB does not possess an organ-specific function but rather broadly modulates carotenoid gene expression and accumulation. nih.gov Overexpression of LCYB in plants like tobacco and sweet potato has been shown to increase carotenoid content. researchgate.net

Influence of Developmental Cues and Environmental Signals

The production of carotenoids is tightly regulated by both internal developmental signals and external environmental stimuli, with these cues often acting in concert to modulate carotenogenesis. bioone.orgmdpi.com Carotenoids also serve as precursors for essential plant hormones, such as abscisic acid (ABA) and strigolactones, which are critical for regulating plant development and interactions with the environment. bioone.org

Light is a critical environmental cue that stimulates both plastid development and carotenoid biosynthesis in plants. mdpi.com Photoreceptors, including phytochromes and cryptochromes, are central to sensing light signals and transducing them to induce carotenogenic genes. semanticscholar.orgmdpi.comresearchgate.net This regulation occurs through both transcriptional and post-transcriptional mechanisms. semanticscholar.orgmdpi.com

For example, in dark-grown seedlings (etioplasts), carotenoids facilitate the transition to photosynthetic development upon illumination. bioone.org Light conditions, particularly red and far-red light, influence the accumulation and activity of Phytochrome Interacting Factors (PIFs), which can act as repressors of carotenoid production. europa.eu Conversely, factors like HY5 and Phytochrome Rapidly Regulated 1 (PAR1) can antagonize PIF action, positively regulating carotenoid accumulation by promoting PSY gene expression, especially under shade conditions. europa.eu This interplay between transcriptional activators and repressors allows for fine-tuned control of photopigment biosynthesis in response to integrated light and temperature signals. europa.eu

Plants, like many other organisms, possess an endogenous circadian clock, an internal timekeeper that enables them to anticipate daily and seasonal environmental variations. researchgate.netnih.gov This clock regulates a wide array of physiological processes, including the biosynthesis of secondary metabolites like carotenoids. researchgate.netnih.gov

Transcriptome analyses have revealed that numerous genes involved in the carotenoid biosynthesis pathway exhibit diurnal expression patterns, with many genes encoding enzymes involved in the synthesis of carotenoids from geranylgeranyl diphosphate (B83284) (GGDP) showing circadian regulation and peaking at subjective dawn. nih.govnih.gov The circadian clock helps plants adapt to varying light conditions by coordinating physiological and behavioral processes through an approximate 24-hour rhythm. researchgate.net Key enzymes such as Phytoene Synthase (PSY) have also been identified as clock-controlled. nih.gov This integration of the circadian clock with environmental cues like light and temperature is crucial for optimizing plant growth and development. europa.eunih.gov

Horizontal Gene Transfer and De Novo Synthesis in Non-Plant Organisms

While photosynthetic organisms (plants, algae, cyanobacteria) and some non-photosynthetic archaea, bacteria, and fungi inherently synthesize carotenoids de novo, animals generally lack the genetic machinery for this process and typically obtain carotenoids from their diet. nih.govseiken-site.or.jpuab.cat

However, this traditional understanding has been challenged by the discovery of horizontal gene transfer (HGT) events, where some non-plant organisms have acquired carotenoid biosynthesis genes from other kingdoms. nih.govseiken-site.or.jpuab.catnih.gov Notably, certain arthropods, including hemipteran insects (e.g., aphids, whiteflies, adelgids, phylloxerids) and dipteran insects (e.g., gall midges), as well as mites, have acquired carotenoid biosynthesis genes of fungal origin. nih.govseiken-site.or.jpuab.catfrontiersin.org These horizontally transferred genes enable these insects to synthesize carotenoids de novo, including β,ψ-carotene (this compound), β-zeacarotene, torulene (B1238558), and γ,γ-carotene. nih.govseiken-site.or.jp For instance, aphids can synthesize carotenoids themselves using carotenoid synthetic genes transferred from fungi. seiken-site.or.jp

Fungal carotenoid pathways are often simpler compared to those in photosynthetic organisms, with some fungi possessing bifunctional enzymes where phytoene synthase and lycopene/carotene cyclase activities are encoded by a single fusion gene. uab.cat Similarly, some non-photosynthetic marine protists, such as thraustochytrids, have acquired trifunctional fusion genes (e.g., crtIBY) encoding proteins capable of β-carotene biosynthesis from geranylgeranyl pyrophosphate, suggesting HGT from Actinobacteria, Bacteroidetes, and/or Archaea. nih.gov This highlights a remarkable case of parallel evolution of carotenogenesis in diverse eukaryotic lineages through repeated gene transfers. nih.gov

Genomic and Proteomic Studies of Carotenogenesis

Genomic and proteomic studies, collectively known as "omics" approaches, offer comprehensive insights into the intricate molecular mechanisms governing carotenoid biosynthesis, including the production of this compound. These studies are crucial for identifying and characterizing the genes and proteins involved, thereby elucidating the regulatory networks that control carotenoid accumulation in various organisms. nih.govresearchgate.net

Genomic Studies

Genomic sequencing and transcriptomic analyses have proven invaluable in pinpointing gene clusters and individual genes that orchestrate carotenoid biosynthesis. These investigations frequently reveal how the expression of specific genes is modulated in response to environmental stimuli, consequently influencing the final carotenoid composition.

In the green sulfur bacterium Chlorobium tepidum, genomic analysis led to the identification of nine open reading frames encoding putative enzymes involved in carotenoid biosynthesis. Through the inactivation of these genes, researchers successfully identified six enzymes: phytoene synthase (crtB), phytoene desaturase (crtP), zeta-carotene (B1237982) desaturase (crtQ), this compound desaturase (crtU), carotenoid 1',2'-hydratase (crtC), and carotenoid cis-trans isomerase (crtH) nih.gov. Notably, this carotenoid biosynthetic pathway in C. tepidum shares similarities with those found in cyanobacteria and plants, employing two plant-like desaturases (CrtP and CrtQ) and a cis-trans isomerase (CrtH) to convert phytoene to lycopene nih.gov.

Studies conducted on Dunaliella salina, a microalga renowned for its high β-carotene accumulation, have leveraged genomics and transcriptomics to unravel its synthesis mechanisms. While the primary focus was on β-carotene, the pathway inherently involves γ-carotene as an intermediate. Genes encoding lycopene beta-cyclase (lcyB, crtL1, crtY, cruA, cruP) were identified as catalyzing the conversion of lycopene to γ-carotene and subsequently to β-carotene nih.govfrontiersin.org. It was hypothesized that the upregulation of these genes could lead to an increase in β-carotene content nih.govfrontiersin.org. High-throughput transcriptome sequencing further demonstrated differential gene expression within the carotenoid metabolic pathway under conditions of high light stress, which promoted β-carotene accumulation during specific growth phases nih.govfrontiersin.org.

In sweetpotato (Ipomoea batatas L.), an integrated analysis combining carotenoid metabolites and transcriptome data successfully identified key genes that govern carotenoid compositions. Lycopene was recognized as a critical precursor, branching into pathways leading to γ-carotene and δ-carotene. Within the γ-carotene branch, carotenoids are synthesized with the assistance of lycopene β-cyclase (LCYB) and β-carotene hydroxylase (CHYB) frontiersin.org. The Or gene, which encodes an orange protein, was found to exhibit significant expression differences among various sweetpotato cultivars, directly influencing carotenoid accumulation frontiersin.org.

In the fungus Fusarium verticillioides, light-inducible carotenogenesis results in the production of neurosporoxanthin and lesser quantities of nonpolar precursor carotenes, such as phytoene, torulene, β-carotene, and γ-carotene oup.com. Transcript levels of key carotenoid biosynthetic genes (carB, carRA, and carT) were markedly reduced in ΔFvMAT1-2-1 knockout mutants, thereby indicating a role for mating-type genes in controlling carotenogenesis oup.com. The carRA gene encodes a bifunctional enzyme with both phytoene synthase and carotene cyclase activities, participating in the pathway leading to γ-carotene and β-carotene nih.govoup.com.

In Nonlabens spongiae, a marine bacterium, studies on its carotenogenic gene cluster demonstrated that the introduction of crtY (lycopene cyclase) into a lycopene-accumulating Escherichia coli strain primarily resulted in the synthesis of β-carotene, with a minor amount of γ-carotene also detected mdpi.com. When both crtY and cruF (a C-1',2'-hydratase) were co-expressed, 1'-hydroxy-γ-carotene became the predominant product, suggesting varying substrate affinities for CrtY and/or CruF mdpi.com.

The following table summarizes key genes identified in genomic studies related to this compound biosynthesis and broader carotenogenesis:

Table 1: Key Genes in this compound Biosynthesis and Carotenogenesis from Genomic Studies

Gene Name(s)Organism(s)Enzyme FunctionRole in this compound Pathway / CarotenogenesisReference(s)
crtB, PSYVarious, Chlorobium tepidum, Dunaliella salina, Fungi, PlantsPhytoene SynthaseCatalyzes condensation of GGPP to phytoene, the first C40 carotenoid precursor. annualreviews.orgnih.govfrontiersin.orgmdpi.commdpi.comnih.gov
crtI, PDS, carBVarious, Fungi, Chlorobium tepidum, PlantsPhytoene DesaturaseDesaturates phytoene to lycopene (via intermediates like phytofluene (B1236011) and neurosporene). annualreviews.orgmdpi.comnih.govresearchgate.netmdpi.comnih.govnih.gov
crtQ, ZDSChlorobium tepidum, PlantsZeta-Carotene DesaturaseFurther desaturation of ζ-carotene. annualreviews.orgmdpi.comnih.govnih.gov
crtY, LCYB, crtL1, cruA, cruP, crtLm, carRAVarious, Bacteria, Fungi, Plants, Dunaliella salinaLycopene Beta-Cyclase / Lycopene Cyclase / Phytoene Synthase-Lycopene Cyclase fusionCatalyzes cyclization of lycopene to form γ-carotene and subsequently β-carotene. Bifunctional in fungi (crtYB/carRA) for phytoene synthesis and cyclization. wikipedia.orgatamanchemicals.comebi.ac.ukmdpi.comnih.govsci-hub.seresearchgate.netnih.govmdpi.comfrontiersin.orgnih.govfrontiersin.orgoup.com
LCYEPlants, Osmanthus fragransLycopene Epsilon-CyclaseCatalyzes formation of ε-ring, competes with LCYB for lycopene. Downregulation can promote β-carotene/γ-carotene accumulation. annualreviews.orgfrontiersin.orgmdpi.com
crtUChlorobium tepidumThis compound DesaturaseInvolved in desaturation of this compound. nih.gov
CRTISO, crtHPlants, Chlorobium tepidumCarotene IsomeraseIsomerizes cis-carotenes to all-trans forms, important for desaturase activity. mdpi.comnih.govnih.gov
CHYBSweetpotatoBeta-Carotene (B85742) HydroxylaseInvolved in downstream modification of β-carotene. frontiersin.org
Or geneSweetpotatoOrange ProteinPost-transcriptionally regulates PSY, influencing carotenoid accumulation. frontiersin.org
cyaAEscherichia coli (engineered)Adenylate CyclaseDeletion led to enhanced β-carotene production, indicating regulatory role in isoprenoid pathway. mdpi.com
carTFusarium verticillioidesCarotene-cleaving oxygenaseInvolved in downstream carotenoid metabolism. oup.com
cruFNonlabens spongiaeC-1',2'-hydrataseInfluences production of 1'-hydroxy-γ-carotene when co-expressed with crtY. mdpi.com

Proteomic Studies

In the oleaginous and carotenogenic yeast Rhodotorula diobovata, proteomic studies were undertaken to understand the alterations in gene product expression under conditions of nitrogen-limitation and insufficient aeration. These analyses revealed a correlation between the upregulation of proteins involved in lipolysis pathways and a reduction in fatty acid synthesis. Concurrently, the flux of acetyl-CoA was observed to favor carotenoid biosynthesis as the cells transitioned into the stationary growth phase sci-hub.seresearchgate.net. Although β-carotene and γ-carotene were sometimes found to be below detectable levels in R. diobovata in one particular study, the bifunctional protein Lycopene cyclase/Phytoene synthase (crtYB) was identified as an enzyme that catalyzes the conversion of geranylgeranyl diphosphate to phytoene and the cyclization of lycopene to γ-carotene, and further to β-carotene sci-hub.se. This underscores the significance of proteomic insights into the functional activity of these pivotal enzymes.

Proteomic analyses can also determine the postprandial effects of various carotenoids and retinol (B82714), demonstrating differential regulation of proteins nih.gov. Both targeted and untargeted proteomic approaches, utilizing techniques such as gel-based (e.g., 2D-DIGE) or gel-free methods (e.g., nano-LC), are employed to assess the bioactivity of carotenoids by observing changes in protein expression profiles nih.gov.

The following table summarizes key proteins/enzymes identified in proteomic studies relevant to this compound biosynthesis and carotenogenesis:

Table 2: Key Proteins/Enzymes in this compound Biosynthesis and Carotenogenesis from Proteomic Studies

Protein/Enzyme Name(s)Organism(s)FunctionObserved Role/ChangeReference(s)
Lycopene cyclase/Phytoene synthase (CrtYB)Rhodotorula diobovata, FungiBifunctional enzymeCatalyzes GGPP to phytoene and lycopene cyclization to γ-carotene and β-carotene. sci-hub.se
Glycolytic pathway enzymesRhodotorula diobovataMetabolism of glucose to pyruvate (B1213749) and acetyl-CoAUpregulation suggested glucose conversion to precursors, favoring carotenoid biosynthesis over fatty acid synthesis. sci-hub.seresearchgate.net
Proteins in lipolysis pathwaysRhodotorula diobovataLipid breakdownUpregulation correlated with reduced fatty acid synthesis, indicating metabolic shift. sci-hub.seresearchgate.net
Adenylate Cyclase (CyaA)Escherichia coli (engineered)Regulates intracellular cAMP levelsDeletion led to enhanced β-carotene production, implying a regulatory role in the isoprenoid pathway. mdpi.com

Evolutionary Significance of Gamma Carotene

Phylogenetic Distribution Across Domains of Life (Archaea, Bacteria, Fungi, Algae, Plants, Animals)

Carotenoids, a broad class of pigments, are widely distributed across all three domains of life: Archaea, Bacteria, and Eukaryotes nih.govuni.lu. While over 1,100 distinct carotenoid structures have been identified, their biosynthesis is generally conserved, originating from a limited set of enzymes uni.lunih.gov. Gamma-carotene, a C40 carotenoid, is characterized by having one β-ionone ring and one acyclic ψ-end group, distinguishing it from other carotenes like β-carotene (two β-rings) and α-carotene (one β-ring and one ε-ring) easychem.org.

Unlike β-carotene, which is found across a vast array of lineages in all three domains, this compound's distribution is more constrained to specific precursors and organisms easychem.orguni.lu. It functions as a key biosynthetic intermediate for cyclized carotenoid synthesis in plants, where it is formed from the cyclization of lycopene (B16060) by lycopene cyclase epsilon easychem.orgnih.govlipidmaps.org.

Distribution by Domain:

Archaea: While carotenoids are biosynthesized by halophilic (high salt concentrations) archaea, specific occurrences of this compound are less broadly documented compared to bacteria and eukaryotes nih.govlipidmaps.org. However, CrtYcd-type cyclases, involved in carotenoid cyclization, are known from Archaea.

Bacteria: this compound is a natural product found in various bacteria, including Flavobacterium nih.gov. It is considered a biomarker for green and purple sulfur bacteria, such as Chromatiaceae, Chlorobiaceae, and Chloroflexi easychem.orguni.lulipidmaps.org. Genera within Chromatiaceae are known to contain this compound after diagenesis easychem.orguni.lu. Cyanobacteria and Chlorobi (green sulfur bacteria) possess lycopene cyclases, such as CruA and CruP, which can produce this compound as a main product when expressed in lycopene-producing Escherichia coli. For instance, Synechococcus sp. PCC 7002 has been shown to produce this compound.

Fungi: this compound is recognized as a fungal metabolite nih.govlipidmaps.org. It has been reported in fungi like Fusarium fujikuroi. In rust fungi, a bi-functional enzyme, CrtYB, catalyzes the cyclization of lycopene to form this compound.

Algae: In oxygenic phototrophic algae, lycopene can be cyclized into β-carotene via this compound, or into α-carotene via this compound or δ-carotene. Specific algal species like Dunaliella are capable of producing this compound. The alga Haematococcus pluvialis uses the enzyme HpLCYB to further cyclize this compound into β-carotene.

Plants: this compound is a significant plant metabolite and a biosynthetic intermediate for cyclized carotenoids easychem.orgnih.govlipidmaps.org. It is found in plants such as Equisetum arvense nih.gov.

Animals: Animals generally lack the enzymatic machinery for de novo carotenoid biosynthesis nih.gov. However, this compound is a vitamer of vitamin A (retinol) in herbivores and omnivores, meaning it can be converted to vitamin A in the body, provided it contains a cyclized beta-ionone (B89335) ring easychem.orgnih.govlipidmaps.org. Some exceptions exist, where certain arthropods, such as aphids and spider mites, have acquired carotenoid biosynthesis genes through horizontal gene transfer from fungi, enabling them to synthesize carotenoids nih.gov.

The phylogenetic distribution of this compound and its related biosynthetic capacity is summarized in the table below:

Table 1: Phylogenetic Distribution of this compound Biosynthesis or Presence

Domain/GroupBiosynthesis CapabilityPresence/RoleKey Organisms/Notes
ArchaeaYes (general carotenoids)CrtYcd-type cyclases involved in carotenoid cyclizationHalophilic archaea nih.gov
BacteriaYesBiosynthetic product, biomarker easychem.orguni.lunih.govlipidmaps.orgFlavobacterium, Green and Purple Sulfur Bacteria (Chromatiaceae, Chlorobiaceae, Chloroflexi), Synechococcus sp. PCC 7002 easychem.orguni.lunih.gov
FungiYesFungal metabolite nih.govlipidmaps.orgFusarium fujikuroi, Rust fungi
AlgaeYesIntermediate in β-carotene/α-carotene synthesisDunaliella, Haematococcus pluvialis
PlantsYesBiosynthetic intermediate easychem.orgnih.govlipidmaps.orgEquisetum arvense nih.gov
AnimalsNo (generally)Provitamin A source easychem.orgnih.govlipidmaps.orgHerbivores, Omnivores; some arthropods via HGT nih.govnih.gov

Diversification of Carotenoid Biosynthetic Enzymes

The diversity of carotenoids observed in nature is a testament to the evolution and diversification of their biosynthetic enzymes. All natural carotenoid biosynthesis pathways initiate with the enzymatic assembly of a C30 or C40 backbone, which then undergoes various modifications such as desaturation, cyclization, and oxidation by downstream enzymes. The enzymes responsible for these transformations are evolutionarily related, with pathways diverging as mutations altered enzyme specificity. Early steps in carotenoid biosynthesis, including backbone formation by carotenoid synthases and cyclization by carotenoid cyclases, are highly conserved across different organisms.

The formation of this compound, specifically, involves lycopene cyclases, which catalyze the cyclization of the acyclic lycopene (a C40 precursor) to form the monocyclic this compound easychem.orgnih.govlipidmaps.org. Three distinct families of lycopene cyclases have been identified in carotenogenic organisms:

CrtY/CrtL family: This large family includes CrtY found in some bacteria (excluding cyanobacteria and green sulfur bacteria) and CrtL (CrtL-b, Lcy-b) present in some cyanobacteria, algae, and land plants. These enzymes are responsible for forming β-ionone rings.

CrtYcd-type cyclases: These are found in Actinobacteria, Archaea, and Bacteroidetes. They can exist as two separate proteins (CrtYc and CrtYd) or as a single fused polypeptide (CrtYcd), which acts as a monocyclase. In some fungi, CrtYcd homologs are found fused to a phytoene (B131915) synthase.

CruA-type cyclases: Described in Cyanobacteria and Chlorobi, this family includes lycopene mono- and bicyclases such as CruA and CruP. Notably, further paralogous duplication and divergence of CruA within the Chlorobi lineage led to the evolution of the this compound cyclase, CruB, in certain strains. For instance, CruA from Chlorobium tepidum (a green sulfur bacterium) converts lycopene into this compound and some β-carotene.

Beyond these distinct families, some enzymes exhibit bi-functional or multi-functional capabilities. In rust fungi, the CrtYB gene encodes a bi-functional enzyme that acts as both a phytoene synthase and a lycopene cyclase, catalyzing the condensation of two geranylgeranyl diphosphate (B83284) (GGPP) molecules into phytoene, and subsequently cyclizing the ψ-end of lycopene to form this compound. This CrtYB gene shows close evolutionary relationships with similar enzymes in other pathogenic fungi and certain aphids. In the microalga Dunaliella, the enzyme DsZDS has been found to possess a cyclization function, and DsLYCB can catalyze the formation of this compound from 7,9-cis-type lycopene, highlighting the functional diversity and redefinition of enzyme roles in different lineages.

Role in Ancient Organisms and Adaptation

The biosynthesis of carotenoids is an ancient biological process, with the core enzymatic machinery likely originating early in the evolution of cellular life nih.gov. These pigments played, and continue to play, fundamental roles in the adaptation of early organisms to their environments.

A significant ancient role for this compound is its identification as a biomarker. This compound has been tentatively identified in 1.640-Gyr-old marine sediments from the Barney Creek Formation in Northern Australia easychem.orglipidmaps.org. This discovery is crucial for reconstructing past oceanic conditions, as it implies a euxinic environment—anoxic (oxygen-depleted) and sulfidic water columns easychem.orglipidmaps.org. This is because this compound is produced by green and purple sulfur bacteria, such as Chromatiaceae and Chlorobiaceae, which thrive in environments with light and reduced sulfur compounds, in the absence of oxygen nih.goveasychem.orglipidmaps.org. The presence of this compound in such ancient sediments provides a molecular fossil record, indicating the historical prevalence of these specific anoxic phototrophic bacterial communities and their adaptation to the prevailing geochemical conditions of early Earth nih.goveasychem.orglipidmaps.org.

In photosynthetic organisms, carotenoids, including this compound and its derivatives, are essential for light harvesting and photoprotection. They serve as accessory pigments, absorbing light energy for photosynthesis, and crucially protect the photosynthetic apparatus from photooxidative damage by quenching reactive oxygen species nih.gov. This photoprotective function would have been vital for ancient photosynthetic organisms exposed to intense sunlight.

Furthermore, the role of this compound as a provitamin A in animals (herbivores and omnivores) highlights an adaptive co-evolutionary relationship easychem.orgnih.govlipidmaps.org. While animals generally cannot synthesize carotenoids de novo, their ability to convert dietary this compound into vitamin A (retinol) demonstrates the evolutionary advantage of utilizing these plant and microbial pigments for essential biological functions, such as vision and immune function nih.gov.

Impact of Gene Duplication, Loss, and Transfer on Pathway Evolution

The evolution of the this compound biosynthetic pathway, like other metabolic pathways, has been significantly shaped by dynamic genomic events, including gene duplication, gene loss, and horizontal gene transfer (HGT). These mechanisms contribute to the diversification, expansion, and sometimes reduction of metabolic capabilities across different lineages.

Horizontal Gene Transfer (HGT): HGT has played a substantial role in the evolution and distribution of carotenoid biosynthesis genes, particularly among bacteria. For instance, the transfer of carotenoid biosynthesis genes has been observed between taxa, as seen in proteorhodopsin-producing organisms, where these genes co-evolve with proteorhodopsins and have been extensively transferred. More directly impacting this compound's context, the production of specific carotenoids like 4-keto-gamma-carotene by Rhodococcus suggests HGT of ketolase enzymes (e.g., CrtO) from distant lineages. A striking example of HGT's impact on carotenoid biosynthesis is found in certain arthropods (e.g., red aphids, spider mites, gall midges), which have acquired the enzymatic machinery for carotenoid synthesis, including genes potentially related to this compound pathways, from fungi nih.gov. This demonstrates how HGT can introduce entirely new metabolic capabilities into a lineage. Repeated HGT events have also led to the parallel evolution of carotenoid biosynthesis in diverse heterotrophic protists.

Gene Duplication: Gene duplication provides raw material for evolutionary innovation, allowing one gene copy to retain its original function while the other can diverge and acquire new functions. This mechanism has been crucial in the diversification of carotenoid biosynthetic enzymes, including those relevant to this compound.

Independent gene duplications have generated paralogous lycopene cyclases. For example, CrtL-type β- and ε-cyclases have arisen through duplication and subsequent divergence in Prochlorococcus and photosynthetic eukaryotes.

Within Cyanobacteria and Chlorobi, the CruA-type cyclases, including CruA and CruP (lycopene mono- and bicyclases), are paralogs that diverged early in their evolution. Further duplication and divergence of CruA within Chlorobi led to the evolution of the this compound cyclase, CruB, in some strains.

In aphids that acquired fungal carotenogenic genes via HGT, these genes have subsequently undergone several duplication events within the aphid genome, leading to multiple copies of genes for carotene desaturase and fused phytoene synthase/carotene cyclase nih.gov. This post-acquisition duplication further expanded their carotenoid synthesis capabilities.

In algae, lycopene ε-cyclases (LCYEs) are thought to have evolved from lycopene β-cyclases (LCYBs) through gene duplication, particularly in lineages where ε-ring xanthophylls became predominant. Since this compound is an intermediate in the formation of β-carotene, the evolution of these cyclases is directly relevant to its pathway.

Gene Loss: While gene duplication expands enzymatic repertoires, gene loss can lead to the streamlining or specialization of pathways. Differential gene loss can explain the sporadic distribution of certain carotenoid biosynthetic pathways in some lineages. For instance, the uneven distribution of xanthophyll biosynthetic pathways in some "other Cyanobacteria" might be better explained by differential gene loss rather than horizontal transfer, suggesting a loss of specific carotenoid synthesis capabilities in certain branches. Although not directly linked to this compound in the provided data, gene loss is a recognized mechanism in the broader evolution of carotenoid pathways, contributing to the observed diversity and lineage-specific carotenoid profiles.

These evolutionary mechanisms—HGT, gene duplication, and gene loss—have collectively shaped the complex and diverse landscape of this compound biosynthesis and its distribution across the tree of life, reflecting the adaptive pressures and opportunities encountered by various organisms over geological timescales.

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